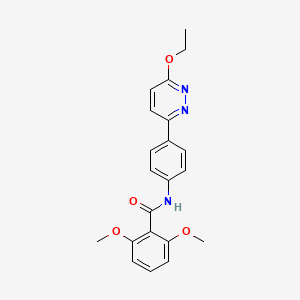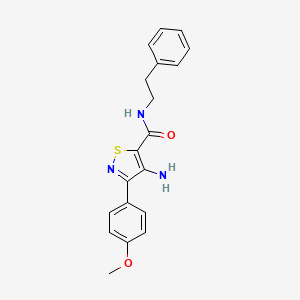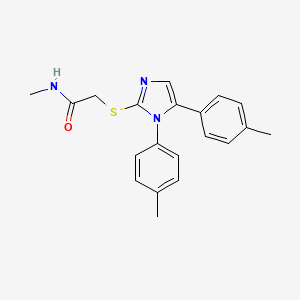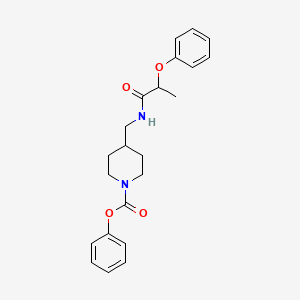
Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate is a derivative of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenylpiperidines and their derivatives can be synthesized through a variety of intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzene ring bound to a piperidine ring, similar to other phenylpiperidines .Chemical Reactions Analysis
Phenylpiperidines can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, phenylpiperidines are stable compounds that can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Compound Isolation
Synthetic Analgesics and Piperidine Derivatives
Research on piperidine derivatives has led to the synthesis of compounds with potent analgesic properties. Studies have reported on the synthesis of various 4-arylamino-4-piperidinecarboxylic acids, highlighting their potential as extremely potent analgesics. These compounds were synthesized using different approaches, with some showing significant potency, demonstrating the versatility of piperidine derivatives in drug design (Van Daele et al., 1976).
Discovery of Novel Inhibitors
Piperidine-4-carboxamide derivatives have been identified as inhibitors for enzymes and receptors, such as soluble epoxide hydrolase. These compounds were discovered through high-throughput screening, emphasizing the critical role of the piperidine moiety in binding to the target sites with high affinity (Thalji et al., 2013).
Biological Activities and Potential Therapeutics
Anti-Angiogenic and DNA Cleavage Activities
Piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. These activities are attributed to the structural features of the compounds, including the presence of electron-donating and withdrawing groups (Kambappa et al., 2017).
PARP Inhibitors for Cancer Therapy
The development of poly(ADP-ribose)polymerase (PARP) inhibitors based on piperidine derivatives has shown promising results in preclinical models. These compounds exhibit high potency against PARP 1 and 2, with potential applications in treating cancers with BRCA-1 and BRCA-2 mutations (Jones et al., 2009).
Mecanismo De Acción
Target of Action
Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate is a complex organic compoundIt’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s known that piperidine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, suggesting that this compound could potentially influence multiple pathways .
Result of Action
Given the broad range of pharmaceutical applications of piperidine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
phenyl 4-[(2-phenoxypropanoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17(27-19-8-4-2-5-9-19)21(25)23-16-18-12-14-24(15-13-18)22(26)28-20-10-6-3-7-11-20/h2-11,17-18H,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDTVAWOKWYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)
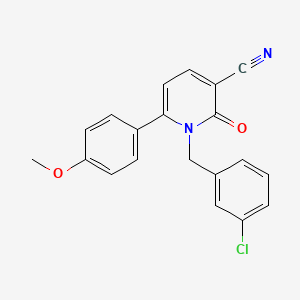
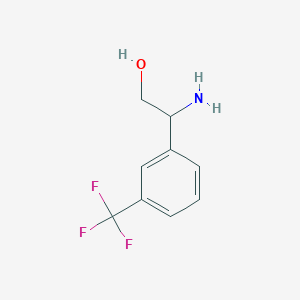
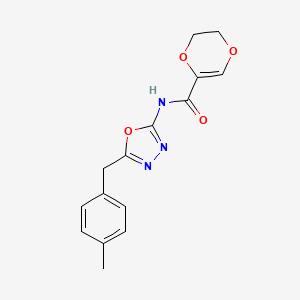

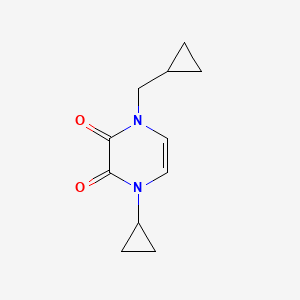
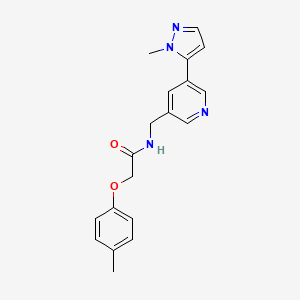
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
